![molecular formula C16H22N2O5S B4890954 ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4890954.png)
ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate
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Overview
Description
Ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate, also known as ECA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ECA is a small molecule that can be synthesized in the laboratory using various methods.
Mechanism of Action
The mechanism of action of ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate has been shown to improve glucose tolerance and insulin sensitivity, which are important factors in the development of diabetes.
Advantages and Limitations for Lab Experiments
Ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate has several advantages for lab experiments, including its small size, easy synthesis, and low cost. However, ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate also has some limitations, including its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for research on ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate. One potential direction is to further study its anti-inflammatory and anti-cancer properties. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate for therapeutic use.
Conclusion:
In conclusion, ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It can be synthesized in the laboratory using various methods and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate has several advantages for lab experiments, including its small size, easy synthesis, and low cost. However, further research is needed to determine its optimal dosage and administration for therapeutic use.
Synthesis Methods
Ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate can be synthesized in the laboratory using various methods, including the reaction of 4-aminobenzenesulfonamide with cyclohexyl isocyanide followed by the addition of ethyl oxalyl chloride. The resulting product is then purified using column chromatography to obtain pure ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate.
Scientific Research Applications
Ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate has been widely studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
ethyl 2-[4-(cyclohexylsulfamoyl)anilino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-2-23-16(20)15(19)17-12-8-10-14(11-9-12)24(21,22)18-13-6-4-3-5-7-13/h8-11,13,18H,2-7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFGOPUKVYZIQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {[4-(cyclohexylsulfamoyl)phenyl]amino}(oxo)acetate |
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